molecular formula C14H19F2N7O2S B2392013 4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide CAS No. 1040651-07-7

4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B2392013
CAS No.: 1040651-07-7
M. Wt: 387.41
InChI Key: PZVSZNZVSHIGOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of (Z)-4-[2-(3,4-difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one involved the reaction of ethyl 2-[2-(3,4-difluorophenyl)hydrazono]-3-oxobutanoate with hydrazine hydrate . The diazotization of 3,4-difluoroaniline, followed by the treatment with ethyl acetoacetate, afforded an intermediate .


Molecular Structure Analysis

The molecular structure of related compounds such as (3,4-DIFLUOROPHENYL)(1-METHYL-1H-IMIDAZOL-2-YL)METHANAMINE has been reported . This compound has a molecular formula of C11H11F2N3 and a molecular weight of 223.227 .


Chemical Reactions Analysis

The chemical reactions involving related compounds have been studied. For example, the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, has been used with organoboron reagents .


Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds such as 3,4-Difluorophenyl isocyanate have been reported . This compound has a density of 1.2±0.1 g/cm3, a boiling point of 186.4±30.0 °C at 760 mmHg, and a vapour pressure of 0.7±0.4 mmHg at 25°C .

Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .

Biochemical Pathways

Without knowledge of the specific targets of this compound, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been known to affect a variety of pathways, including signal transduction, metabolic processes, and cell cycle regulation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific information on the compound’s targets and mode of action, it’s difficult to predict how these factors would affect the compound .

Safety and Hazards

The safety and hazards of related compounds have been documented. For instance, it is recommended to avoid any direct contact with the product .

Future Directions

The future directions of research on related compounds involve their potential development as neuroprotective and anti-neuroinflammatory agents . The novel scaffolds of triazole-pyrimidine-based compounds have shown promising results in this regard .

Properties

IUPAC Name

4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-N,N-dimethylpiperazine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2N7O2S/c1-20(2)26(24,25)22-7-5-21(6-8-22)10-14-17-18-19-23(14)11-3-4-12(15)13(16)9-11/h3-4,9H,5-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVSZNZVSHIGOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F2N7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.